N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide
Description
This compound is a structurally complex benzenesulfonamide derivative featuring a benzimidazole core linked to a methyl-substituted benzene ring and a phthalazine moiety modified with a piperidine group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous benzimidazole derivatives .
Properties
Molecular Formula |
C28H28N6O2S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H28N6O2S/c1-19-13-14-20(17-25(19)37(35,36)29-18-26-30-23-11-5-6-12-24(23)31-26)27-21-9-3-4-10-22(21)28(33-32-27)34-15-7-2-8-16-34/h3-6,9-14,17,29H,2,7-8,15-16,18H2,1H3,(H,30,31) |
InChI Key |
KBCGARUWQCWYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide typically involves multiple steps, starting from the basic building blocks of benzimidazole and phthalazine derivatives. The process often includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and piperidinyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular pathways.
Industrial Applications: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to mimic purine structures, allowing it to bind to nucleotide-binding sites on proteins . This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzimidazole-based analogs synthesized in recent studies. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
Sulfonamide vs. Amide/Thiazolidinone: The sulfonamide group in the target compound may confer superior aqueous solubility compared to the acetamide (Compound 4) or thiazolidinone (Compound 11) groups, which are more lipophilic .
Piperidine-Phthalazine vs. In contrast, chloro substituents (e.g., Compounds 2, 11) improve membrane permeability but may limit target specificity .
Benzimidazole Linkage: The methylbenzene linkage in the target compound differs from the indole (Compound 2) or thiazolidinone (Compound 11) bridges, which could alter conformational flexibility and steric interactions.
Spectroscopic and Pharmacokinetic Comparisons
Table 2: Spectroscopic Data Highlights
- Pharmacokinetic Insights : The piperidine group in the target compound may improve blood-brain barrier penetration compared to chloro-substituted analogs (e.g., Compound 2), which are more likely to accumulate in peripheral tissues .
Research Findings and Limitations
- Gaps : Empirical studies comparing the target compound’s binding affinity, selectivity, and toxicity with its analogs are lacking.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The piperidinyl and phthalazinyl groups contribute to its pharmacological profile, enhancing solubility and bioactivity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features exhibit promising antitumor properties. For instance, compounds derived from benzimidazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | N-(1H-benzimidazol-2-ylmethyl)-2-methyl... |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | N-(1H-benzimidazol-2-ylmethyl)-2-methyl... |
| MRC-5 (Normal Fibroblast) | >20 | N-(1H-benzimidazol-2-ylmethyl)-2-methyl... |
These results indicate that while the compound exhibits strong activity against cancer cells, it also affects normal cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
The mechanism of action for this compound appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit proliferation in lung cancer cell lines through interference with critical signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Impact on Cell Cycle : It may also affect cell cycle progression, contributing to its antitumor efficacy.
Case Studies
A notable study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines using both two-dimensional and three-dimensional assays. The results indicated that while some compounds were highly effective in two-dimensional cultures, their efficacy diminished in three-dimensional environments, highlighting the complexity of tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
